molecular formula C25H29NO4 B1221841 Ancistrocladine CAS No. 32221-59-3

Ancistrocladine

Cat. No. B1221841
CAS RN: 32221-59-3
M. Wt: 407.5 g/mol
InChI Key: XUFOYASAFNKRRE-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrocladine is a member of isoquinolines and a member of naphthalenes.

Scientific Research Applications

Magnetic Anisotropy in Metallic Multilayers Ancistrocladine plays a pivotal role in understanding the magnetic anisotropy of metallic multilayers. This property is crucial for developing advanced magnetic materials with specific directional properties. Johnson et al. (1996) discussed the significance of interface contributions to magnetic anisotropy, particularly in multilayers where ancistrocladine's role might be critical in manipulating the easy magnetization direction Johnson et al., 1996.

Vanadium and Melanoma While not directly mentioning ancistrocladine, it's essential to understand its context in biological systems, especially regarding vanadium's application in anticancer agents. Amante et al. (2021) conducted a systematic review highlighting vanadium's potential as a pharmacological agent against melanoma, a context where compounds like ancistrocladine might have implications Amante et al., 2021.

Anisotropic Water Diffusion in the Nervous System Beaulieu's (2002) review on anisotropic water diffusion in neural fibers can provide insights into ancistrocladine's potential impact on neural pathways and the nervous system's microstructure Beaulieu, 2002.

Experimental Field Exclosure of Birds and Bats in Agricultural Systems Though not directly related to ancistrocladine, understanding the environmental context where ancistrocladine might be present or used is crucial. Maas et al. (2019) discuss the impact of wildlife on pests and crop yields, offering a perspective on the broader ecological implications of chemicals like ancistrocladine in agricultural settings Maas et al., 2019.

properties

CAS RN

32221-59-3

Product Name

Ancistrocladine

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1

InChI Key

XUFOYASAFNKRRE-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Other CAS RN

56688-90-5

synonyms

5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol
ancistrocladine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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